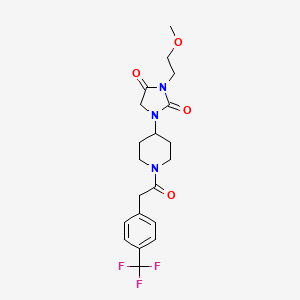

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O4/c1-30-11-10-25-18(28)13-26(19(25)29)16-6-8-24(9-7-16)17(27)12-14-2-4-15(5-3-14)20(21,22)23/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIIOYYBRKYJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, which have been explored in recent studies. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is . The presence of the trifluoromethyl group and the imidazolidine-2,4-dione moiety are significant for its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of piperidine derivatives with imidazolidine diones and trifluoromethyl phenyl acetyl derivatives. Detailed procedures can be found in supporting literature that describes the reaction conditions and yields.

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The compound's ability to inhibit DNA topoisomerase I has been highlighted as a mechanism contributing to its anticancer activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | < 2 |

| Compound B | HepG2 | 5 |

| Compound C | SK-LU-1 | 3 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound shows promise in neuropharmacology. Studies have indicated that it may possess anticonvulsant properties, similar to other piperidine derivatives . The modulation of neurotransmitter systems could be a potential mechanism for its effects on seizure activity.

Case Studies

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in various therapeutic settings:

- Trial on Cancer Patients : A Phase I trial assessed the tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects with preliminary signs of antitumor activity.

- Antimicrobial Efficacy Study : A controlled study tested the compound's effectiveness against resistant bacterial strains, showing promising results that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.